molecular formula C10H13BrFN B1407074 [(2-Bromo-3-fluorophenyl)methyl](ethyl)methylamine CAS No. 1524199-59-4

[(2-Bromo-3-fluorophenyl)methyl](ethyl)methylamine

Cat. No.: B1407074
CAS No.: 1524199-59-4
M. Wt: 246.12 g/mol
InChI Key: KQQZZHIKZRQGJC-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylmethylamine is a relatively new compound that has garnered significant interest in scientific research and industrial applications. It is an organic compound with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol. The compound features a bromine and fluorine-substituted phenyl ring attached to a methylamine group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylmethylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 3 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with ethyl and methyl groups to form the desired compound.

Industrial Production Methods

Industrial production of (2-Bromo-3-fluorophenyl)methylmethylamine may involve large-scale bromination and fluorination reactions followed by alkylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylmethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar solvents and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylmethylamine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-chlorophenyl)methylmethylamine
  • (2-Bromo-3-iodophenyl)methylmethylamine
  • (2-Bromo-3-methylphenyl)methylmethylamine

Uniqueness

(2-Bromo-3-fluorophenyl)methylmethylamine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-13(2)7-8-5-4-6-9(12)10(8)11/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZZHIKZRQGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Bromo-3-fluorophenyl)methyl](ethyl)methylamine
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[(2-Bromo-3-fluorophenyl)methyl](ethyl)methylamine

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